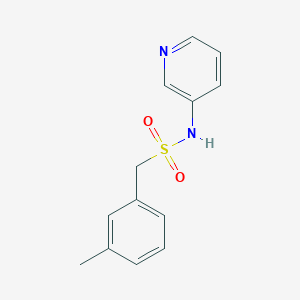![molecular formula C17H18ClN5O2 B4428608 N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428608.png)
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine
Overview
Description
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
GABA Uptake Inhibition : A study by Falch et al. (1999) investigated compounds similar to N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine. They found that these compounds can inhibit glial GABA (gamma-aminobutyric acid) uptake, which is significant for neurological research and potential therapeutic applications (Falch et al., 1999).
Structural Characterization : The study of the molecular structure of related compounds has been a topic of interest. For example, Butcher et al. (2007) explored the structural aspects of similar molecules, which is crucial for understanding their chemical behavior and potential applications in medicinal chemistry (Butcher et al., 2007).
Protecting Group in Organic Synthesis : The use of 4-methoxy-α-methylbenzyl groups, closely related to the compound , has been explored as a protecting group in organic synthesis. This aspect was studied by Yoo et al. (1990), highlighting its utility in safeguarding sensitive functional groups during chemical reactions (Yoo et al., 1990).
- similar to this compound, have been investigated by Andrejević et al. (2018). Their findings suggest that these compounds display significant antimicrobial properties, which could be relevant in the development of new antimicrobial agents (Andrejević et al., 2018).
Antiproliferative Effects on Cancer Cells : Kim et al. (2011) studied compounds structurally related to this compound for their antiproliferative effects on cancer cells. Their research indicates the potential of these compounds in cancer treatment, particularly melanoma (Kim et al., 2011).
Photooxidation of Benzylamines : A study by Berlicka and König (2010) explored the photooxidation of benzylic amines, which are related to the compound . Their research provides insights into the chemical transformations of these compounds under light, which is significant in photochemical applications (Berlicka & König, 2010).
properties
IUPAC Name |
N-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-11-3-5-12(6-4-11)10-25-16-14(18)7-13(8-15(16)24-2)9-19-17-20-22-23-21-17/h3-8H,9-10H2,1-2H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFADHMVAAIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNC3=NNN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-N-(4-methylphenyl)acetamide dihydrochloride](/img/structure/B4428532.png)
![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428533.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4428548.png)
![N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4428577.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428590.png)

![1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)
![N-(4-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428620.png)

![3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4428633.png)
![1-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4428642.png)